molecular formula C12H8F2S2 B083828 2,2'-Difluorodiphenyldisulfide CAS No. 14135-38-7

2,2'-Difluorodiphenyldisulfide

Cat. No. B083828
CAS RN: 14135-38-7
M. Wt: 254.3 g/mol
InChI Key: BSLPHWROVJBMHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2,2'-Difluorodiphenyldisulfide, such as 3,3′-Disulfonated-4,4′-difluorodiphenyldisulfone sodium salt, has been achieved through reactions involving fluorobenzene, thionyl chloride, H2O2, and sulfonation with fuming sulfuric acid, offering a yield of 57% and confirmed by 1H NMR (Li Gao-feng, 2011). Additionally, novel pathways to geminal difluorosulfides have been described, showcasing the rich chemistry and versatility of fluorinated compounds (Pierre Salomon & S. Zard, 2014).

Molecular Structure Analysis

The molecular structure of 2,2'-Difluorodiphenyldisulfide and related compounds exhibits significant influence from the fluorine atoms, impacting its reactivity and interactions. For instance, the structural analysis of related fluorinated compounds through spectroscopic methods and quantum chemical calculations reveals insights into the conformations and electronic structure that guide their reactivity and interactions (S. Ulic et al., 2002).

Chemical Reactions and Properties

Fluorinated compounds such as 2,2'-Difluorodiphenyldisulfide participate in diverse chemical reactions, leveraging the unique reactivity of fluorine. For example, the deoxyfluorination of carboxylic acids to acyl fluorides and subsequent amidation reactions highlight the utility of fluorinated reagents in organic synthesis, showcasing the chemical versatility of these compounds (Xiu Wang et al., 2021).

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Sulfur(VI) Fluorides : 2,2'-Difluorodiphenyldisulfide has been utilized in the synthesis of sulfur(VI) fluorides, which are important in various chemical reactions. This process demonstrates its utility in creating diverse aryl fluorosulfates and sulfamoyl fluorides under mild conditions, highlighting its role in facilitating complex chemical syntheses (Zhou et al., 2018).
  • Nucleophilic (Phenylthio)difluoromethylation : The compound is also significant in the nucleophilic (phenylthio)difluoromethylation of carbonyl compounds. This method efficiently transfers the "PhSCF2" group into various aldehydes and ketones, showcasing its versatility in organic synthesis (Prakash et al., 2005).

Environmental and Biological Research

  • Perfluorinated Compounds in Environmental Systems : Studies have shown the presence and impact of perfluorinated compounds like 2,2'-Difluorodiphenyldisulfide in various environmental systems. These compounds, due to their persistence, pose long-term concerns for human and environmental health (Wang et al., 2017).
  • Biotransformation of Perfluoroalkyl Acid Precursors : Research into the biotransformation of perfluoroalkyl acid precursors, including compounds like 2,2'-Difluorodiphenyldisulfide, has been conducted to understand their environmental fate and effects. This is crucial for assessing their potential hazards and managing their presence in the environment (Zhang et al., 2020).

Industrial and Consumer Product Applications

  • Use in Fuel Cells and Consumer Products : 2,2'-Difluorodiphenyldisulfide has been implicated in the manufacturing of products like fuel cells, surfactants, and plastic additives. Its presence in various consumer products underlines its widespread industrial utility (Eisman, 1990).

Health and Safety Concerns

  • Exposure in Humans : Studies have shown the presence of perfluorinated compounds, related to 2,2'-Difluorodiphenyldisulfide, in human blood samples. This raises concerns about their bioaccumulation and potential health effects on humans (Kannan et al., 2004).

Safety and Hazards

The safety data sheet for 2,2’-Difluorodiphenyldisulfide indicates that it may pose certain hazards. The precautionary statements include wearing protective gloves/clothing/eye protection/face protection and calling a poison center if swallowed .

Future Directions

While specific future directions for 2,2’-Difluorodiphenyldisulfide are not mentioned in the search results, advancements in the field of drug conjugates and controlled drug delivery systems could potentially provide new avenues for the use of such compounds .

Mechanism of Action

Mode of Action

They are transported into the cell and phosphorylated to their active nucleotide metabolites . The first step, the phosphorylation of the analogue to its monophosphate by dCyd kinase, is rate-limiting . The activity of this enzyme is tightly regulated by endogenous deoxynucleotide pools .

Biochemical Pathways

They compete with deoxycytidine triphosphate for incorporation into the growing DNA strand .

Result of Action

They are incorporated into cellular DNA, and most of the incorporated residues are in internucleotide linkage .

properties

IUPAC Name

1-fluoro-2-[(2-fluorophenyl)disulfanyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2S2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLPHWROVJBMHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)SSC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563479
Record name 1,1'-Disulfanediylbis(2-fluorobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Difluorodiphenyldisulfide

CAS RN

14135-38-7
Record name 1,1'-Disulfanediylbis(2-fluorobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis-(2-fluorophenyl)disulfide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sulfuryl chloride (0.7 ml) was added dropwise to a solution of 2-fluorobenzenethiol (1.5 ml) in DCM (20 ml) at 0° C. The reaction mixture was stirred for 30 min, then concentrated under reduced pressure. The residue was purified by chromatography on silica eluting with isohexane to give the sub-title compound as an oil, yield 1.7 g.
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.